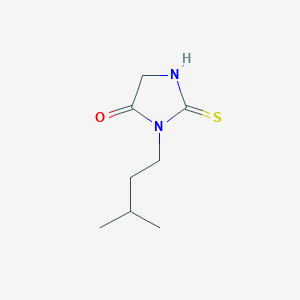

3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one

Description

3-(3-Methylbutyl)-2-sulfanylideneimidazolidin-4-one is a derivative of the 2-sulfanylideneimidazolidin-4-one scaffold, characterized by a thioamide group at position 2 and a 3-methylbutyl substituent at position 3. This class of compounds is notable for its structural versatility, enabling modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-6(2)3-4-10-7(11)5-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSRRKHBAGIEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 3-methylbutylamine with carbon disulfide and an appropriate aldehyde or ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation can enhance the efficiency and scalability of the production. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The imidazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The imidazolidinone ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 2-sulfanylideneimidazolidin-4-one derivatives are heavily influenced by substituents at positions 1 and 3. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 2-Sulfanylideneimidazolidin-4-one Derivatives

Key Observations:

Substituent Effects on Bioactivity: Aryl Groups (e.g., 3,4-dimethoxyphenyl in compound 32): Enhance binding to parasitic targets via π-π interactions and hydrogen bonding, critical for anti-Trypanosoma activity . Halogenated Substituents (e.g., chloro, fluoro in compound 52): Improve metabolic stability and electron-withdrawing effects, enhancing potency .

Molecular Weight and Solubility :

- Aryl-substituted derivatives (e.g., compound 32, MW 372.4) exhibit higher molecular weights than alkyl-substituted analogs (e.g., 3-methylbutyl derivative, MW ~228.3), which may impact solubility and pharmacokinetics .

Research Findings and Implications

- Anti-Parasitic Activity: Compounds with electron-deficient aryl groups (e.g., chloro, methoxy) at position 3 show superior anti-Trypanosoma brucei activity, as seen in compound 52 (IC₅₀ values in nM range) . The 3-methylbutyl derivative’s activity remains speculative but could be optimized via hybrid substituent strategies.

- Synthetic Accessibility : Alkyl-substituted derivatives like the 3-methylbutyl analog are synthetically less demanding than aryl-substituted compounds, which require multi-step functionalization .

Biological Activity

3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a unique imidazolidinone core with a sulfanylidene group, which is believed to contribute to its biological properties. The molecular formula is C₉H₁₃N₂OS, with a molecular weight of approximately 185.28 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could make it a candidate for developing new antibiotics.

- Anticancer Potential : There is evidence indicating that this compound may inhibit the growth of certain cancer cell lines, making it a subject of interest in cancer research.

The proposed mechanism of action involves the interaction of the compound with specific biological targets, such as enzymes or receptors involved in microbial growth and cancer cell proliferation. The sulfanylidene group may facilitate interactions that disrupt normal cellular functions.

Antimicrobial Activity

A study investigated the antimicrobial effects of various derivatives of imidazolidinones, including this compound. Results indicated:

| Compound | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These findings suggest moderate antimicrobial activity against both Gram-negative and Gram-positive bacteria .

Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MDA-MB-231 | 10 | Breast Cancer |

| A549 | 15 | Lung Cancer |

The compound demonstrated significant cytotoxicity against these cell lines, indicating potential as an anticancer agent .

Comparative Analysis

When compared to other similar compounds, such as thiohydantoin derivatives, this compound shows distinct advantages due to its unique structure which may enhance its biological activity.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Thiohydantoin Derivative A | Low | Moderate |

| Thiohydantoin Derivative B | Moderate | Low |

| This compound | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.